Fosmanogepix - 2091769-17-2

Fosmanogepix

Catalog Number: EVT-268668
CAS Number: 2091769-17-2
Molecular Formula: C22H21N4O6P
Molecular Weight: 468.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosmanogepix is under investigation in clinical trial NCT03604705 (An Efficacy and Safety Study of APX001 in Non-Neutropenic Patients With Candidemia).
Fosmanogepix is an orally available small molecule inhibitor of the Gwt1 fungal enzyme with potential antifungal activity. Upon administration, fosmanogepix, a N-phosphonooxymethyl prodrug, is rapidly and completely metabolized by systemic alkaline phosphatases to its active moiety, APX001A (E1210). The active prodrug targets Gwt1, a highly conserved inositol acylase which catalyzes an essential step in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway. Inhibition of Gwt1 prevents localization of cell wall mannoproteins, which compromises cell wall integrity, biofilm formation, germ tube formation, and fungal growth.
Overview

Fosmanogepix is a novel antifungal compound currently under investigation for its efficacy against invasive fungal diseases. It is classified as an N-phosphonooxymethyl prodrug that metabolizes into its active form, manogepix. This compound represents the first member of the "gepix" class of antifungals, specifically designed to target and inhibit fungal glycosylphosphatidylinositol-anchored proteins, which are crucial for cell wall integrity and pathogenicity in fungi. Fosmanogepix has shown broad-spectrum activity against various fungal pathogens, including species of Candida and Aspergillus .

Synthesis Analysis

The synthesis of fosmanogepix involves the creation of manogepix, the active moiety. Manogepix is synthesized through a series of chemical reactions that utilize advanced intermediates, including aminopyridines and isoxazoles. The synthesis pathway is designed to optimize yield and bioactivity against fungal targets . The compound undergoes metabolic conversion by systemic phosphatases, which cleave the prodrug to release manogepix in the body .

Molecular Structure Analysis

Fosmanogepix has a complex molecular structure characterized by its N-phosphonooxymethyl group. The molecular formula for fosmanogepix is C₁₃H₁₈N₄O₅P, with a molecular weight of approximately 351.28 g/mol. The structure includes a pyridine ring and various functional groups that contribute to its pharmacological properties. The active form, manogepix (C₁₂H₁₅N₃O₄), features a similar backbone but lacks the phosphonooxymethyl group .

Chemical Reactions Analysis

Fosmanogepix primarily undergoes hydrolysis when administered, resulting in the formation of manogepix. This reaction is facilitated by alkaline phosphatases present in the bloodstream. The pharmacokinetic profile indicates rapid conversion to manogepix, which then exerts its antifungal effects by inhibiting the Gwt1 enzyme, essential for the biosynthesis of glycosylphosphatidylinositol anchors in fungal cells .

Mechanism of Action

The mechanism of action of fosmanogepix revolves around its ability to inhibit Gwt1, an enzyme critical for the acylation of inositol in glycosylphosphatidylinositol-anchor biosynthesis. By disrupting this process, fosmanogepix impairs the trafficking and anchoring of mannoproteins to the fungal cell wall and membrane, leading to loss of cell wall integrity and increased susceptibility to host immune responses . This targeted action is specific to fungi, as it does not affect similar pathways in human cells .

Physical and Chemical Properties Analysis

Fosmanogepix exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable under physiological conditions with a half-life conducive to effective therapeutic dosing.
  • Bioavailability: Demonstrates significant oral bioavailability exceeding 90%, allowing for both intravenous and oral administration routes .
  • Distribution: Achieves substantial concentrations in various tissues, including ocular and central nervous system tissues .
Applications

Fosmanogepix is primarily being developed for clinical use in treating invasive fungal infections caused by pathogens such as Candida species (e.g., Candida albicans, Candida glabrata, Candida auris) and Aspergillus species. Its broad-spectrum efficacy makes it a promising candidate for addressing antifungal resistance issues prevalent in clinical settings. Current clinical trials are assessing its safety, tolerability, and pharmacokinetics in patients undergoing chemotherapy or those with compromised immune systems .

The ongoing research aims to establish fosmanogepix as a vital addition to the antifungal arsenal, particularly for patients with limited treatment options due to drug resistance or adverse reactions to existing therapies .

Introduction to Fosmanogepix

Historical Development and Classification

Fosmanogepix originated from research at Eisai Co., where scientists identified the compound butylbenzyl isoquinoline (BIQ) as an inhibitor of fungal glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis. This discovery led to the optimization of E1210 (later renamed manogepix), a more potent Gwt1 inhibitor. In 2015, Amplyx Pharmaceuticals licensed the compound, designating the prodrug as fosmanogepix (APX001, E1211) and the active moiety as manogepix (APX001A, E1210). The compound is currently under joint development by Pfizer and Basilea Pharmaceutica, with Phase 2 clinical trials completed and Phase 3 trials anticipated [2] [3] [5].

Fosmanogepix is classified as a first-in-class antifungal with a novel mechanism of action. It belongs to the "gepix" class of antifungals, distinguished by its targeting of the Gwt1 enzyme—a pathway not exploited by existing antifungal drug classes. This strategic targeting addresses the rising incidence of resistance to conventional antifungals and provides activity against intrinsically resistant species [3] [5].

Table 1: Developmental Timeline of Fosmanogepix

YearDevelopmental MilestoneEntity Involved
Pre-2015Discovery of Gwt1 inhibitors (BIQ, E1210)Eisai Co.
2015Licensing of compoundAmplyx Pharmaceuticals
2020-2023Phase 2 clinical trials for invasive candidiasis/aspergillosisAmplyx/Pfizer/Basilea
2023Compassionate use approval for Fusarium meningitisFDA (emergency use)

Structural and Biochemical Characterization

Fosmanogepix (C₂₂H₂₁N₄O₆P; molecular weight 468.4 g/mol) is a water-soluble N-phosphonooxymethyl prodrug designed to enhance bioavailability. Systemic phosphatases rapidly convert it to the active moiety, manogepix, which features a pyridinyl-oxymethylbenzyl isoxazole structure critical for target binding [3] [5] [7].

Manogepix inhibits Gwt1, an essential fungal enzyme that catalyzes inositol acylation during GPI-anchor biosynthesis. This process anchors mannoproteins to the cell wall and membrane. Inhibition disrupts multiple virulence factors:

  • Cell wall integrity: Reduced surface expression of GPI-anchored proteins (e.g., Als1 adhesin in Candida)
  • Morphogenesis: Impaired germ tube and hyphal formation
  • Biofilm formation: Disrupted adherence and matrix assembly [2] [4] [5]

Biochemical assays confirm minimal inhibition of the human ortholog PIGW (IC₅₀ >100 μg/mL), ensuring selective antifungal activity. Manogepix demonstrates concentration-dependent inhibition of fungal growth, with MIC values typically ranging from 0.002–0.25 μg/mL against susceptible species [2] [7].

Table 2: In Vitro Activity Spectrum of Manogepix

Pathogen GroupKey SpeciesMIC/MEC Range (μg/mL)Comparative Advantage
Candida spp.C. albicans, C. glabrata0.002–0.06Superior to fluconazole; active against echinocandin-resistant isolates
Candida aurisPan-resistant clades I–V0.004–0.063100% susceptibility across clades
Aspergillus spp.A. fumigatus, A. flavus≤0.03Active against azole-resistant strains (TR34/L98H)
Rare MoldsScedosporium, Fusarium solani0.06–0.12Superior to amphotericin B/posaconazole
MucoralesRhizopus arrhizus2–8Variable activity (higher MICs)

Role in Addressing Antifungal Resistance Gaps

Fosmanogepix addresses three critical resistance gaps:

Multidrug-Resistant Yeasts

  • Candida auris: Manogepix demonstrates uniform activity (MIC ≤0.063 μg/mL) against all genetic clades, including pan-resistant isolates (resistant to azoles, polyenes, and echinocandins). In a Phase 2 trial of candidemia patients, it achieved 89% treatment success despite prior echinocandin failure [1] [6] [22].
  • Echinocandin-Resistant Candida: Retains potency against C. glabrata with FKS mutations (MIC₉₀ 0.03 μg/mL vs. 0.25–>8 μg/mL for echinocandins) [1] [5].

Azole-Resistant Molds

  • Aspergillus fumigatus: Effective against TR34/L98H and TR46/Y121F/T289A mutants (MEC ≤0.03 μg/mL), which exhibit voriconazole MICs >4 μg/mL [1] [15].
  • Cryptococcus spp.: MICs of 0.015–4 μg/mL cover 95.9% of clinical isolates at ≤0.5 μg/mL, including fluconazole-resistant strains [1] [5].

Intrinsically Resistant Pathogens

  • Rare Molds: Consistent activity against Lomentospora prolificans (MEC₉₀ 0.06 μg/mL vs. amphotericin B MIC >16 μg/mL) and Fusarium species complexes (MEC₉₀ 0.12 μg/mL) [1] [2] [17].
  • Biofilm-Embedded Infections: Disrupts biofilm formation at sub-MIC concentrations (IC₅₀ 0.0039 μg/mL for C. albicans adherence) [2] [5].

The novel mechanism minimizes cross-resistance with existing antifungals. Surveillance data (SENTRY program) confirms >99% susceptibility among 1,435 clinical isolates, including strains resistant to other drug classes [1] [7] [19].

Table 3: Fosmanogepix Activity Against Resistant Pathogens

Resistance ProfileExample PathogensManogepix MIC RangeResistance Bypass Mechanism
Pan-Antifungal ResistanceC. auris Clade III (S639P Fks1)0.008–0.015 μg/mLNovel target (Gwt1) not affected by existing resistance mutations
Azole-Resistant AspergillosisA. fumigatus TR34/L98H≤0.03 μg/mLIndependent of Cyp51A mutations
Echinocandin-Resistant CandidemiaC. glabrata FKS mutations≤0.06 μg/mLCell wall targeting distinct from β-1,3-glucan inhibition
Polyene-Refractory MoldsL. prolificans, Scedosporium0.06–0.12 μg/mLDisruption of GPI-anchored proteins enhances membrane vulnerability

Properties

CAS Number

2091769-17-2

Product Name

Fosmanogepix

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate

Molecular Formula

C22H21N4O6P

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N

Solubility

Soluble in DMSO

Synonyms

Fosmanogepix

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.